

Application Note: Quantitative Analysis of Phytomycin Residues in Fruit using HPLC

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Compound of Interest		
Compound Name:	Phytomycin	
Cat. No.:	B10799057	Get Quote

Introduction

Phytomycin is an antibiotic formulation, with streptomycin as its primary active component, used to control bacterial diseases in various fruit crops. Regulatory bodies worldwide have established maximum residue limits (MRLs) for streptomycin in food products to ensure consumer safety. Therefore, a reliable and validated analytical method for the routine monitoring of **Phytomycin** residues in fruit is essential. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of streptomycin residues in fruit matrices such as apples and pomegranates.

The method involves a straightforward extraction of the analyte from the fruit sample, followed by a solid-phase extraction (SPE) clean-up step to remove matrix interferences. The separation and quantification are achieved using a reversed-phase HPLC system. This method is suitable for research laboratories, food safety institutions, and quality control departments in the agricultural industry.

Materials and Methods Reagents and Standards

- Streptomycin sulfate (analytical standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)



- Phosphate buffer components
- · Reagents for SPE clean-up
- Deionized water

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
- Reversed-phase C18 column or a polymeric reversed-phase PLRP-S column.[1]
- Analytical balance
- Centrifuge
- Solid-Phase Extraction (SPE) manifold and cartridges
- Vortex mixer
- Homogenizer

Chromatographic Conditions

The following HPLC conditions are a starting point and may require optimization based on the specific instrumentation and column used.



Parameter	Condition	
Column	PLRP-S 100Å 5 μm, 150 x 4.6 mm[1] or equivalent	
Mobile Phase	A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile[1]	
Gradient	5-50% B in 10 minutes[1]	
Flow Rate	1.0 mL/min[1]	
Injection Volume	20 μL	
Detector	ELSD (Nebulizer=70 °C, Evaporator=85 °C, Gas=1.0 SLM)[1] or UV Detector	
Column Temp.	Ambient	

Experimental Protocols Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of streptomycin sulfate standard and dissolve it in 10 mL of deionized water.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 μg/mL to 10 μg/mL.

Sample Preparation Protocol

- Homogenization: Weigh 10 g of a representative portion of the fruit sample (e.g., whole apple) and homogenize it.[2]
- Extraction:
 - Transfer the homogenized sample to a 50 mL centrifuge tube.
 - Add 20 mL of an appropriate extraction solvent, such as phosphate buffer or methanol.[2]
 [3]



- Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
- Solid-Phase Extraction (SPE) Clean-up:
 - Condition a polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
 - Load 5 mL of the supernatant from the extraction step onto the SPE cartridge.
 - Wash the cartridge with 5 mL of deionized water to remove interfering substances.
 - Elute the streptomycin with 5 mL of an appropriate elution solvent (e.g., acidified methanol).
- Final Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of the mobile phase.
 - Filter the solution through a 0.45 μm syringe filter into an HPLC vial for analysis.

Data Presentation

The performance of the HPLC method was validated according to established guidelines. The key validation parameters are summarized in the table below.



Fruit Matrix	Fortification Level (µg/kg)	Recovery (%)	RSD (%)	LOQ (μg/kg)	Reference
Apple	2	101	11.4	2	[2]
Apple	5	103	8.7	2	[2]
Apple	10	105	4.1	2	[2]
Apple	20	102	6.3	2	[2]
Pomegranate	5	90-116	≤ 9	≤ 5	[3]
Pomegranate	10	90-116	≤ 9	≤ 5	[3]
Pomegranate	50	90-116	≤ 9	≤ 5	[3]

Recovery and Relative Standard Deviation (RSD) values are based on multiple replicates. Limit of Quantitation (LOQ) is the lowest concentration of analyte that can be reliably quantified.

Method Validation and Discussion

The developed HPLC method demonstrates good linearity, accuracy, and precision for the quantification of streptomycin in fruit samples. The sample preparation procedure, incorporating SPE, effectively minimizes matrix effects, leading to reliable and reproducible results. The recovery rates for streptomycin in fortified apple and pomegranate samples were consistently within the acceptable range of 90-116%.[2][3] The Limit of Quantitation (LOQ) was determined to be as low as 2 μ g/kg in apples, which is well below the typical MRLs set by regulatory agencies.[2]

Conclusion

This application note provides a detailed and validated HPLC method for the quantitative analysis of **Phytomycin** (streptomycin) residues in fruit. The protocol is robust, sensitive, and suitable for routine monitoring to ensure compliance with food safety regulations.

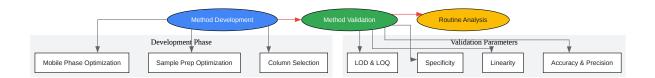
Visualizations





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Caption: Experimental workflow for **Phytomycin** residue analysis in fruit.



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Caption: Logical relationship of HPLC method development and validation.

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